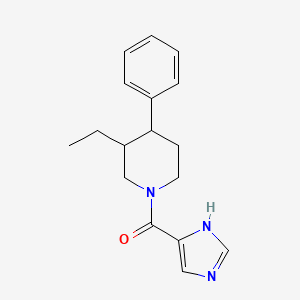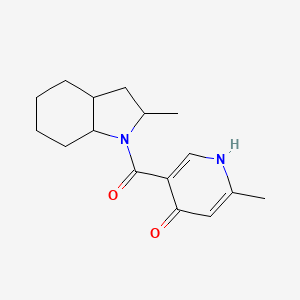
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone, also known as EPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPH is a derivative of ketamine and has been found to have a similar mechanism of action to ketamine, which is a well-known anesthetic and analgesic drug. However, EPH has shown to be more potent and longer-lasting than ketamine, making it a promising candidate for further research.
Mecanismo De Acción
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone is believed to exert its effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. This compound acts as a non-competitive antagonist of the NMDA receptor, which leads to the inhibition of glutamate-mediated neurotransmission. This results in a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuronal growth and survival. This compound has also been found to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, this compound has been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has several advantages for lab experiments, including its high potency and longer duration of action compared to ketamine. This makes it a useful tool for studying the NMDA receptor and its role in various physiological processes. However, this compound also has some limitations, including its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone. One area of interest is the development of novel analogs of this compound that may have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in various conditions, such as depression, chronic pain, and post-traumatic stress disorder. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone can be synthesized through a multistep process starting from commercially available precursors. The synthesis involves the reaction of 2-cyclohexenone with sodium borohydride, followed by the reaction of the resulting alcohol with ethylamine and methyl iodide. The final step involves the reaction of the resulting amine with ethyl chloroformate to yield this compound.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been studied for its potential applications in various fields, including anesthesia, pain management, and depression treatment. In animal studies, this compound has been found to produce a rapid onset of anesthesia and analgesia, with a longer duration of action compared to ketamine. This compound has also shown to have antidepressant effects in animal models of depression.
Propiedades
IUPAC Name |
1-(2-ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-3-13-9-12(2)11-16(13)14(17)10-15(18)7-5-4-6-8-15/h12-13,18H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVXHFIRSYUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1C(=O)CC2(CCCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)


![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)


![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)


